molecular formula C19H19N3O3S B2811967 ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 686736-59-4

ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate

Cat. No. B2811967
CAS RN: 686736-59-4
M. Wt: 369.44
InChI Key: PFNAOXFBYXBWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 urea (-thio) derivative, 1 N hydrazine, and 1 ether (aromatic) .

Scientific Research Applications

Synthesis Techniques

The synthesis of ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate and related compounds involves various synthetic routes highlighting their versatility in chemical transformations. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, demonstrating a method for synthesizing indole derivatives with potential applications in pharmaceuticals and material sciences (Cucek & Verček, 2008). Furthermore, the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, through the treatment of 3-[(1-chloro-2-substituted)ethylidene]indol-2(3H)-ones with ethyl chloroformate and triethylamine, illustrates the adaptability of indole chemistry for creating compounds with unique properties (Beccalli, Marchesini, & Pilati, 1994).

Chemical Transformations

The Meisenheimer rearrangement of 2-Ethyl-1,4,5,10b-tetrahydro-2H-azetopyrido[3,4-b]indole N-Oxides to form 3,6-Epoxy-1,2,3,4,5,6-hexahydroazocino[5,6-b]indoles showcases the chemical transformation capabilities of indole derivatives. This rearrangement highlights the potential for creating novel cyclic compounds with applications ranging from medicinal chemistry to materials science (Kurihara et al., 1991).

Material Science Applications

A novel cationic polymer synthesized by free-radical polymerization demonstrates the utility of indole derivatives in material science, particularly in creating polymers with switchable properties. This polymer's ability to switch from a cationic to a zwitterionic form upon light irradiation highlights its potential for applications in drug delivery systems and bioactive material design (Sobolčiak et al., 2013).

Bioactive Compound Development

The development of bioactive compounds, such as antitumor and antimicrobial agents, is a significant area of research for indole derivatives. The synthesis of lignan conjugates via cyclopropanation and their evaluation for antimicrobial and antioxidant activities exemplify the therapeutic potential of indole-based compounds. This research paves the way for the development of new pharmaceutical agents with enhanced efficacy and selectivity (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-25-18(23)17-16(12-8-4-5-9-13(12)20-17)22-19(26)21-14-10-6-7-11-15(14)24-2/h4-11,20H,3H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAOXFBYXBWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.